molecular formula C15H23N3O4 B1403064 Methyl 3-amino-4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)benzoate CAS No. 1198093-71-8

Methyl 3-amino-4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)benzoate

Cat. No. B1403064
Key on ui cas rn: 1198093-71-8
M. Wt: 309.36 g/mol
InChI Key: WPRWSXROHOISAW-UHFFFAOYSA-N
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Patent
US08759535B2

Procedure details

3-Amino-4-(2-tert-butoxycarbonylamino-ethylamino)-benzoic acid methyl ester (525.0 mg) was prepared by following General Procedure B starting from 4-(2-tert-butoxycarbonylamino-ethylamino)-3-nitro-benzoic acid methyl ester (650.0 mg) and Pd/C (20% by weight, 130.0 mg) in MeOH:EtOAc (1:1, 6.0 mL). The crude product was used in the next step without further purification.
Quantity
650 mg
Type
reactant
Reaction Step One
Name
MeOH EtOAc
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
130 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:24])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH2:11][CH2:12][NH:13][C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])=[C:6]([N+:21]([O-])=O)[CH:5]=1>CO.CCOC(C)=O.[Pd]>[CH3:1][O:2][C:3](=[O:24])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH2:11][CH2:12][NH:13][C:14]([O:16][C:17]([CH3:18])([CH3:20])[CH3:19])=[O:15])=[C:6]([NH2:21])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
650 mg
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)NCCNC(=O)OC(C)(C)C)[N+](=O)[O-])=O
Step Two
Name
MeOH EtOAc
Quantity
6 mL
Type
solvent
Smiles
CO.CCOC(=O)C
Step Three
Name
Quantity
130 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was used in the next step without further purification

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)NCCNC(=O)OC(C)(C)C)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 525 mg
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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